molecular formula C20H20N2O2 B14930171 N-(4-acetylphenyl)-1,2,3-trimethyl-1H-indole-5-carboxamide

N-(4-acetylphenyl)-1,2,3-trimethyl-1H-indole-5-carboxamide

Cat. No.: B14930171
M. Wt: 320.4 g/mol
InChI Key: QBWJGSRSFWUICQ-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-1,2,3-trimethyl-1H-indole-5-carboxamide is an organic compound that belongs to the class of aromatic anilides These compounds are characterized by the presence of an anilide group, where the carboxamide group is substituted with an aromatic group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-1,2,3-trimethyl-1H-indole-5-carboxamide typically involves the reaction of p-aminoacetophenone with appropriate reagents. One common method includes the use of chlorodiphenylphosphine and triethylamine in tetrahydrofuran (THF) to yield the desired product . The reaction conditions often require a dry nitrogen atmosphere and freshly distilled solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring environmental safety, would apply. Techniques like continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-1,2,3-trimethyl-1H-indole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

N-(4-acetylphenyl)-1,2,3-trimethyl-1H-indole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-1,2,3-trimethyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-acetylphenyl)-1,2,3-trimethyl-1H-indole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its indole core structure is particularly noteworthy, as it is a common motif in many bioactive molecules.

Properties

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

N-(4-acetylphenyl)-1,2,3-trimethylindole-5-carboxamide

InChI

InChI=1S/C20H20N2O2/c1-12-13(2)22(4)19-10-7-16(11-18(12)19)20(24)21-17-8-5-15(6-9-17)14(3)23/h5-11H,1-4H3,(H,21,24)

InChI Key

QBWJGSRSFWUICQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)C)C)C

Origin of Product

United States

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